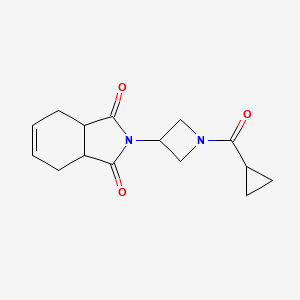![molecular formula C16H18N2O3S B6543182 N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide CAS No. 1060262-96-5](/img/structure/B6543182.png)
N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide, also known as N-methyl-2-p-toluenesulfonamido-4-phenylacetamide, is an organic compound belonging to the class of sulfonamides. It is a white crystalline solid with a melting point of 203-205 °C. N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide is a versatile compound with numerous applications in the fields of medicinal chemistry and materials science.
Wirkmechanismus
N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide acts as a ligand in coordination chemistry and as a catalyst in organic reactions. It is believed to act as a nucleophile in the reaction, attacking the electrophilic center of the substrate and forming a covalent bond. This bond is then broken by the addition of a proton, resulting in the formation of the desired product.
Biochemical and Physiological Effects
N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial activity, with potential applications in the treatment of bacterial infections. It has also been found to have anti-inflammatory and analgesic effects, and has been used in the treatment of various inflammatory conditions. Additionally, it has been found to have anti-cancer properties, and has been studied as a potential treatment for various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide has several advantages for laboratory experiments. It is a relatively inexpensive and readily available compound, and the reaction conditions for its synthesis are mild and easily controlled. Additionally, its synthesis yields a high yield of the desired product.
However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound, and is prone to hydrolysis and oxidation. Additionally, it is sensitive to light and heat, and should be stored in a cool, dark place.
Zukünftige Richtungen
The potential applications of N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide are vast, and there are numerous future directions for research. For example, further studies could be conducted to explore its potential use in the treatment of cancer and other diseases. Additionally, research could be conducted to explore the potential use of N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide as a catalyst for organic reactions, as well as its potential use as a ligand in coordination chemistry. Finally, further studies could be conducted to explore the structure-activity relationships of N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide, and its potential applications in materials science.
Synthesemethoden
N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide is typically synthesized through the reaction of 4-phenylacetamide with methyl-p-toluenesulfonate in the presence of an acid catalyst such as hydrochloric acid. The reaction is carried out at a temperature of 80-90°C for 2-3 hours. The reaction yields the desired product in a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide has been extensively studied in the fields of medicinal chemistry and materials science. It has been used as a ligand in coordination chemistry, as a catalyst for organic reactions, and as a reagent for the synthesis of heterocyclic compounds. It has also been used in the synthesis of various pharmaceuticals, including antibiotics, anti-cancer drugs, and anti-inflammatory agents.
Eigenschaften
IUPAC Name |
2-[4-(benzylsulfonylamino)phenyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-17-16(19)11-13-7-9-15(10-8-13)18-22(20,21)12-14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLADOBVTZGELX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(naphthalene-1-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543103.png)
![2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543108.png)
![2-[4-(phenylmethanesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543126.png)
![2-{4-[(2-chlorophenyl)methanesulfonamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543129.png)
![2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543133.png)

![2-[4-(2-methoxy-5-methylbenzenesulfonamido)phenyl]-N-methylacetamide](/img/structure/B6543146.png)
![2-[4-(4-fluoro-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide](/img/structure/B6543154.png)
![2-[4-(4-acetamido-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide](/img/structure/B6543160.png)
![2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-methylacetamide](/img/structure/B6543174.png)
![2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide](/img/structure/B6543191.png)
![2-[4-(2,5-difluorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide](/img/structure/B6543196.png)
![2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide](/img/structure/B6543197.png)
![2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide](/img/structure/B6543199.png)